MPC-2130
Description
MPC-2130 is a small-molecule therapeutic agent developed by Myriad Genetics, primarily targeting hematological malignancies and recurrent cancers. Currently in Phase I clinical trials, it is designed to induce apoptosis in cancer cells by modulating specific molecular pathways linked to cell proliferation and survival . Preclinical studies highlight its efficacy in inhibiting tumor growth in xenograft models, though detailed pharmacokinetic (PK) and pharmacodynamic (PD) data remain under investigation.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPC2130; MPC-2130; MPC 2130. |
Origin of Product |
United States |
Comparison with Similar Compounds
Below, we analyze three categories of comparators: kinase inhibitors, apoptosis inducers, and hematological cancer therapeutics.
Structural and Mechanistic Comparisons
Key Insights :
- Imatinib , a first-line therapy for chronic myeloid leukemia (CML), shares a kinase-targeting mechanism with this compound but differs in specificity and structural backbone. Imatinib’s well-characterized ATP-binding site interaction contrasts with this compound’s undisclosed binding mode .
- Venetoclax , a BCL-2 inhibitor, exemplifies a functionally similar compound (apoptosis induction) but operates via a distinct pathway. This compound’s broader kinase inhibition may offer advantages in cancers resistant to BH3-mimetic therapies .
Preclinical and Clinical Efficacy
Key Insights :
- However, its broad-spectrum kinase inhibition may mitigate resistance mechanisms observed in dasatinib-treated patients .
- Compared to navitoclax , this compound’s tumor reduction rates in preclinical models are comparable, though navitoclax’s Phase II status underscores its advanced developmental trajectory .
Key Insights :
- This compound’s toxicity profile remains undefined, but its lack of hepatotoxicity in early studies differentiates it from ponatinib , which carries black-box warnings for vascular events .
- Unlike idasanutlin (an MDM2 inhibitor), this compound’s kinase-targeting mechanism may avoid renal toxicity, a common issue with p53-activating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
